molecular formula C19H17FN4O4 B2914029 5-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008647-93-5

5-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B2914029
CAS No.: 1008647-93-5
M. Wt: 384.367
InChI Key: FLORFWOZIPASIE-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C19H17FN4O4 and its molecular weight is 384.367. The purity is usually 95%.
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Biological Activity

5-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole core structure known for its diverse pharmacological properties. This article delves into the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions that can include:

  • Formation of the pyrrolo[3,4-d][1,2,3]triazole core : This is achieved through cyclization reactions involving various nitrogen sources.
  • Substituent introduction : The addition of the 3,4-dimethoxyphenyl and 3-fluorobenzyl groups occurs via coupling reactions under optimized conditions to enhance yield and purity.

Example Synthetic Route

StepReaction TypeKey ReagentsYield
1CyclizationHydrazine derivativesHigh
2CouplingAlkyl halides (e.g., benzyl bromide)Moderate

Antimicrobial Properties

Compounds with a triazole scaffold have been extensively studied for their antimicrobial activity. Research indicates that derivatives with similar structures exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Compounds derived from triazoles have shown effectiveness against various bacterial strains. A study demonstrated that modifications in substituents can lead to enhanced activity against Gram-positive bacteria.
  • Antifungal Activity : Some triazole derivatives display potent antifungal effects against pathogens like Candida albicans, with minimum inhibitory concentrations (MIC) reported in the range of 62.5 µg/mL for certain derivatives .

Anticancer Activity

The biological evaluation of triazole compounds has also highlighted their potential in cancer therapy. For example:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that related compounds can reduce cell viability in various cancer cell lines by inducing apoptosis.
  • Case Study : A derivative exhibited an IC50 value of 0.4 μM in kinase activity assays, indicating strong potential as an anticancer agent .

Other Biological Activities

Research has suggested that this class of compounds may also exhibit:

  • Anti-inflammatory effects : Some triazoles have been shown to modulate inflammatory pathways.
  • Neuroprotective effects : Certain derivatives interact with acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can bind to specific receptors and alter their activity, leading to downstream effects on cell function.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-[(3-fluorophenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4/c1-27-14-7-6-13(9-15(14)28-2)24-18(25)16-17(19(24)26)23(22-21-16)10-11-4-3-5-12(20)8-11/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLORFWOZIPASIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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